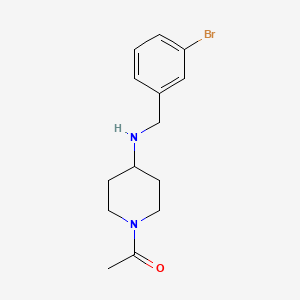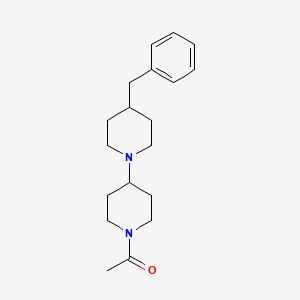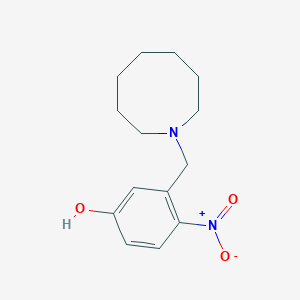
3-(1-azocanylmethyl)-4-nitrophenol
描述
3-(1-azocanylmethyl)-4-nitrophenol, also known as ACMP, is a chemical compound that belongs to the class of azo dyes. It is commonly used as a pH indicator in various biochemical and physiological experiments. ACMP is a yellow crystalline solid that has a molecular weight of 246.22 g/mol.
作用机制
The mechanism of action of 3-(1-azocanylmethyl)-4-nitrophenol involves the reversible protonation and deprotonation of the nitrophenol group in response to changes in pH. This compound exists in two forms, the protonated form (3-(1-azocanylmethyl)-4-nitrophenolH) and the deprotonated form (this compound^-). The color of this compound changes from yellow to red as the pH of the solution decreases from 6.2 to 4.5. The pKa value of this compound is 5.5, which makes it a suitable pH indicator for acidic solutions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-azocanylmethyl)-4-nitrophenol as a pH indicator is its high sensitivity to pH changes. This compound can detect pH changes within a narrow range of 4.5 to 6.2. This compound is also easy to use and can be added directly to the reaction mixture without any pre-treatment. However, this compound has some limitations, such as its narrow pH range, which makes it unsuitable for experiments that require pH detection outside this range. This compound is also sensitive to temperature changes, which can affect its accuracy in pH detection.
未来方向
Future research on 3-(1-azocanylmethyl)-4-nitrophenol can focus on the development of new pH indicators that have a broader pH range and higher sensitivity to pH changes. The synthesis of this compound can also be optimized to improve its yield and purity. Additionally, this compound can be used as a probe to study the pH-dependent behavior of other biomolecules such as DNA and RNA. The use of this compound in real-time monitoring of pH changes in live cells can also be explored.
科学研究应用
3-(1-azocanylmethyl)-4-nitrophenol is widely used as a pH indicator in various biochemical and physiological experiments. It is commonly used to monitor the pH changes in the reaction mixtures of enzymes, proteins, and other biomolecules. This compound has also been used to investigate the pH-dependent conformational changes in proteins and to study the pH-dependent activity of enzymes.
属性
IUPAC Name |
3-(azocan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-6-7-14(16(18)19)12(10-13)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCNIDIXGNHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



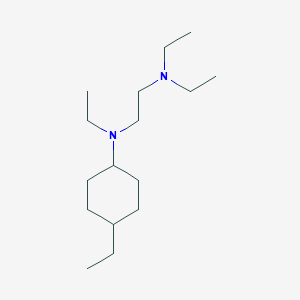
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
amino]methyl}benzoate](/img/structure/B3850237.png)
![(4-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850238.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)
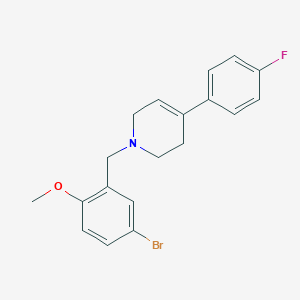
![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)
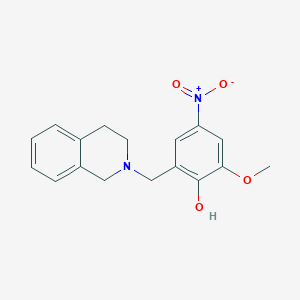
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
![[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850290.png)
